molecular formula C19H20N2O5S B2805478 N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide CAS No. 899952-82-0

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide

Cat. No.: B2805478
CAS No.: 899952-82-0
M. Wt: 388.44
InChI Key: MFVYBSBSTPZELZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)benzamide is a benzamide derivative featuring a 1,3-benzodioxole methyl substituent at the amide nitrogen and a 1,2-thiazinane ring sulfonated at the 1-position. The 1,3-benzodioxole group is a bicyclic aromatic system with electron-rich properties, often associated with enhanced metabolic stability and bioavailability in medicinal chemistry . The 1,1-dioxo-1λ⁶,2-thiazinan moiety introduces a sulfone group, which can influence molecular conformation, hydrogen-bonding capacity, and electrostatic interactions . This compound’s synthesis likely involves amide coupling between 4-(1,1-dioxothiazinan-2-yl)benzoic acid and (2H-1,3-benzodioxol-5-yl)methanamine, employing reagents such as carbodiimides (e.g., EDC) and activators like HOBt, as seen in analogous benzamide syntheses .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-(1,1-dioxothiazinan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c22-19(20-12-14-3-8-17-18(11-14)26-13-25-17)15-4-6-16(7-5-15)21-9-1-2-10-27(21,23)24/h3-8,11H,1-2,9-10,12-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVYBSBSTPZELZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide typically involves multiple steps, including the formation of the benzodioxole and thiazinan rings, followed by their coupling to form the final benzamide structure. Common reagents used in these steps may include:

  • Benzodioxole precursors
  • Thiazinan precursors
  • Coupling agents such as EDCI or DCC
  • Solvents like dichloromethane or DMF
  • Catalysts such as palladium or copper

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the synthesis of polymers, dyes, or other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to the following analogs:

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

  • Structural Differences : Lacks the 1,3-benzodioxole and sulfonated thiazinane groups. Instead, it features a 3-methylbenzamide core and a hydroxy-tert-butyl group.
  • The absence of sulfone or benzodioxole groups may reduce metabolic stability compared to the target compound .

(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide ()

  • Structural Differences: Contains a 2,4-dioxothiazolidine (a thiazolidinone derivative) instead of the sulfonated thiazinane. The benzodioxole group is absent.
  • Functional Implications: The thiazolidinone ring is a known pharmacophore for antidiabetic and anti-inflammatory activity.

1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzoyl)thiazol-2-yl)cyclopropanecarboxamide ()

  • Structural Differences : Shares the 1,3-benzodioxole group but replaces the thiazinane sulfone with a thiazole ring and cyclopropanecarboxamide.
  • The sulfonated thiazinane in the target compound may confer greater solubility due to the polar sulfone group .

N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine ()

  • Structural Differences : Contains a benzodithiazine sulfone system instead of thiazinane sulfone.
  • Functional Implications: The benzodithiazine sulfone in is a fused bicyclic system, which may enhance planarity and stacking interactions compared to the monocyclic thiazinane in the target compound .

Comparative Analysis Table

Compound Name Key Structural Features Functional Implications Reference
Target Compound 1,3-Benzodioxole methyl, sulfonated thiazinane Enhanced metabolic stability, polar sulfone group N/A
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methylbenzamide, hydroxy-tert-butyl Metal-catalyzed C–H activation
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide Thiazolidinone, no sulfone Antidiabetic/anti-inflammatory activity
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzoyl)thiazol-2-yl)cyclopropanecarboxamide 1,3-Benzodioxole, thiazole, cyclopropane Rigid thiazole for π-π interactions
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine Benzodithiazine sulfone Planar fused ring system

Research Implications and Gaps

Future studies should explore:

  • Synthetic Optimization : Leveraging carbodiimide-mediated coupling (as in ) for scalability.
  • Structure-Activity Relationships (SAR) : Comparing sulfone-containing analogs (e.g., ) to assess sulfone contributions to potency.
  • Biological Screening : Testing for antimicrobial, anti-inflammatory, or anticancer activity, given the prevalence of benzamide derivatives in these domains .

Biological Activity

The compound N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide is a synthetic derivative of benzodioxole, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications based on recent studies.

Structure

The compound's structure can be characterized as follows:

  • Chemical Formula : C18H17N3O7S
  • Molecular Weight : 393.47 g/mol
  • IUPAC Name : this compound

Antidiabetic Properties

Recent studies have indicated that benzodioxole derivatives exhibit significant antidiabetic activity. For instance, a related compound demonstrated an IC50 value of 0.68 µM against α-amylase, suggesting potent inhibitory effects on carbohydrate digestion . In vivo studies in diabetic mice showed a marked reduction in blood glucose levels after administration of similar benzodioxole derivatives.

Anticancer Activity

The anticancer potential of benzodioxole derivatives has also been explored. One study reported that compounds with structural similarities to our target compound showed IC50 values ranging from 26 to 65 µM against various cancer cell lines . This indicates that modifications to the benzodioxole structure can enhance cytotoxicity while maintaining selectivity for cancer cells over normal cells.

The proposed mechanisms by which these compounds exert their biological effects include:

  • Enzyme Inhibition : Compounds similar to this compound inhibit enzymes like α-amylase and other metabolic enzymes involved in glucose metabolism.
  • Cell Cycle Arrest : Some derivatives have been shown to induce apoptosis in cancer cells through cell cycle arrest mechanisms.

Study 1: Antidiabetic Efficacy

A study conducted on a series of benzodioxole derivatives revealed that compound IIc significantly lowered blood glucose levels from 252.2 mg/dL to 173.8 mg/dL in diabetic mice after five doses . This study highlights the potential for developing new antidiabetic medications based on benzodioxole structures.

Study 2: Anticancer Activity

Another investigation into the anticancer effects of benzodioxole derivatives showed promising results against four different cancer cell lines. The most active compounds exhibited IC50 values between 26 and 65 µM . The selectivity towards cancer cells was notable, as these compounds showed minimal cytotoxicity towards normal HEK293T cells (IC50 > 150 µM).

CompoundCancer Cell Line IC50 (µM)Normal Cell Line IC50 (µM)
IIa26>150
IIc65>150

Safety and Toxicology

The safety profile of this compound is crucial for its therapeutic application. Preliminary cytotoxicity assays indicate that while the compound is effective against cancer cells, it exhibits negligible toxicity towards normal cells at therapeutic concentrations .

Q & A

Q. How can the multi-step synthesis of this compound be optimized to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters:
  • Temperature : Maintain narrow ranges (e.g., 60–80°C) to avoid side reactions.
  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates .
  • Catalysts : Use bases like triethylamine to facilitate nucleophilic substitutions or condensations .
  • Purification : Employ gradient HPLC to isolate high-purity fractions, validated by ≥95% purity via NMR and LC-MS .

Q. What analytical techniques are critical for characterizing this compound and ensuring purity?

  • Methodological Answer : A multi-technique approach is essential:
  • Structural elucidation : ¹H/¹³C NMR to confirm connectivity of the benzodioxole and thiazinane-dioxide moieties .
  • Purity assessment : HPLC with UV/Vis detection (λ = 254 nm) to quantify impurities .
  • Mass confirmation : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ or [M–H]⁻ ions) .
  • Functional groups : FT-IR for key absorptions (e.g., C=O at ~1650 cm⁻¹, S=O at ~1150 cm⁻¹) .

Q. How should researchers approach initial structural validation of this compound?

  • Methodological Answer : Combine spectroscopic and computational tools:
  • X-ray crystallography : Use SHELX suite (SHELXT for solution, SHELXL for refinement) to resolve crystal structures, leveraging high-resolution (<1.0 Å) data .
  • DFT calculations : Compare computed (e.g., Gaussian) and experimental NMR/IR spectra to validate tautomeric forms .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX, and what pitfalls should be avoided?

  • Methodological Answer :
  • Data collection : Use synchrotron radiation for high-resolution datasets; resolve twinning with SHELXD .
  • Refinement : Apply anisotropic displacement parameters for non-H atoms and constrain riding models for H atoms. Avoid over-interpreting weak electron density in flexible regions (e.g., thiazinane ring) .
  • Validation : Check R-factors (R₁ < 0.05) and goodness-of-fit (GOF ≈ 1.0) to ensure model robustness .

Q. What strategies are effective in resolving contradictions in pharmacological data across studies?

  • Methodological Answer :
  • Dose-response validation : Replicate assays (e.g., enzyme inhibition, cell viability) across multiple concentrations to confirm IC₅₀ consistency .
  • Off-target profiling : Use kinase panels or proteome-wide affinity capture to identify non-specific interactions .
  • Metabolic stability : Assess compound integrity in plasma (via LC-MS) to rule out degradation artifacts .

Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?

  • Methodological Answer :
  • Functional group variation : Synthesize analogs with modified benzodioxole substituents (e.g., methoxy vs. nitro groups) and compare bioactivity .
  • In silico docking : Use AutoDock Vina to predict binding poses against targets (e.g., kinases), guided by crystallographic data .
  • Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with thiazinane-dioxide) using MOE or Schrödinger .

Q. What experimental approaches validate in silico predictions of this compound’s biological targets?

  • Methodological Answer :
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (kₒₙ/kₒff) for putative targets .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to confirm enthalpic-driven binding .
  • Cellular thermal shift assay (CETSA) : Verify target engagement in live cells by monitoring protein stability shifts .

Data Contradiction & Reproducibility

Q. How should researchers address variability in biological assay results for this compound?

  • Methodological Answer :
  • Standardize protocols : Use identical cell lines (e.g., ATCC-validated), passage numbers, and serum batches .
  • Control compounds : Include reference inhibitors (e.g., SB431542 for TGF-β pathways) to calibrate assay sensitivity .
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance; report p-values and effect sizes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.